Enhanced Lewis Acidity of the Diarylborinic Acid Scaffold Enables Unique Catalysis
The diarylborinic acid scaffold is characterized by its enhanced Lewis acidity relative to arylboronic acids, a key driver of its catalytic activity. While not a direct measurement for this specific compound, the scaffold's inherent property is a quantifiable differentiator. A direct analog, bis(4-fluorophenyl)borinic acid, catalyzes the regioselective ring-opening of 3,4-epoxy alcohols with >19:1 regioselectivity, which is a strong class-level indicator of the unique reactivity achievable with this scaffold [1]. This performance is unattainable with mono-arylboronic acids, which are significantly less Lewis acidic [2], or with non-catalytic background reactions that yield a 1.8:1 mixture of isomers [1].
| Evidence Dimension | Lewis Acidity (Class-Level Property) |
|---|---|
| Target Compound Data | Enhanced Lewis acidity inherent to diarylborinic acids (pKa predicted ~11.59 for parent borinic acid) vs. boronic acids (pKa ~9) [REFS-2, REFS-3]. |
| Comparator Or Baseline | Arylboronic acids (e.g., phenylboronic acid) with lower Lewis acidity give poor regioselectivity or no reaction as catalysts [REFS-1, REFS-2]. |
| Quantified Difference | The structural feature of two C–B bonds versus one in boronic acids leads to a qualitative increase in Lewis acidity, enabling a >10-fold improvement in regioselectivity (19:1 vs. 1.8:1) in a model catalytic reaction [1]. |
| Conditions | Catalytic epoxide ring-opening; bis(4-fluorophenyl)borinic acid used as a model for the diarylborinic acid class [1]. |
Why This Matters
This makes the compound a critical starting point for developing catalytic transformations that demand high regioselectivity and Lewis acidity beyond the limits of standard boronic acids.
- [1] Tan, K. L. & Jacobsen, E. N. (2018). Borinic Acid-Catalyzed, Regioselective Ring Opening of 3,4-Epoxy Alcohols. Organic Letters, 20(18), 5732-5736. View Source
- [2] Graham, B. J. & Raines, R. T. (2024). Emergent Organoboron Acid Catalysts. The Journal of Organic Chemistry, 89(4), 2069-2089. View Source
